molecular formula C23H20N4O2 B2743750 N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide CAS No. 622791-81-5

N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide

Cat. No. B2743750
CAS RN: 622791-81-5
M. Wt: 384.439
InChI Key: BEJFDYGEELBTJF-UHFFFAOYSA-N
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Description

N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide, also known as HQPA, is a compound that has been widely studied for its potential applications in scientific research. HQPA is a chelator that is capable of binding to metal ions, such as zinc and copper, which are essential for many biological processes. The ability of HQPA to selectively bind to these metal ions has led to its use in a variety of research applications, including the study of metalloproteins and the development of new drugs.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds related to "N-(4-{[(8-Hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}phenyl)acetamide". These studies highlight the versatile applications of such compounds in medicinal chemistry and materials science.

  • Synthesis Techniques : Methods have been developed for the preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines, showcasing the potential for generating diverse derivatives of the original compound through catalytic hydrogenation and acetamide hydrolysis (Skupinska et al., 2002). These techniques are crucial for the development of novel therapeutic agents and materials with unique properties.

  • Structural Aspects : The structural aspects and properties of salts and inclusion compounds of related amide-containing isoquinoline derivatives have been explored, highlighting the significance of molecular design in the development of materials with specific functionalities (Karmakar et al., 2007). This research underscores the importance of structural analysis in understanding and enhancing the properties of chemical compounds.

Biological Activities

Compounds similar to "N-(4-{[(8-Hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}phenyl)acetamide" have been investigated for their biological activities, offering insights into their potential therapeutic applications.

  • Antibacterial and Anticancer Evaluation : New derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, demonstrating the therapeutic potential of these compounds in treating various diseases (Bondock & Gieman, 2015). Such studies are pivotal in the discovery of new drugs and treatment modalities.

  • Antimalarial Activity : The antimalarial activity and quantitative structure-activity relationships of related compounds have been studied, revealing their potential in combating malaria. This research not only contributes to the development of new antimalarial agents but also enhances our understanding of the molecular basis of antimalarial activity (Werbel et al., 1986).

  • Insecticidal Activity : The synthesis and toxicity of pyridine derivatives against cowpea aphid have been explored, indicating the potential use of such compounds in agricultural pest control (Bakhite et al., 2014). This line of research is essential for the development of safer and more effective insecticides.

properties

IUPAC Name

N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15(28)26-17-8-10-18(11-9-17)27-22(20-6-2-3-13-24-20)19-12-7-16-5-4-14-25-21(16)23(19)29/h2-14,22,27,29H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJFDYGEELBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide

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